Monoelaidin

概要

説明

. It is a monoglyceride, which is a type of lipid molecule. Monoelaidin is a colorless to pale yellow liquid that solidifies at room temperature but can be reverted to a liquid state upon heating . It is known for its low toxicity and solubility in organic solvents .

準備方法

Monoelaidin can be synthesized through the esterification of octadecanoic acid and glycerol . This reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and catalyst concentration, can be optimized to achieve a high yield of this compound .

In industrial production, this compound is often prepared by mixing lyophilized this compound with a fixed concentration of water, followed by centrifugation and multiple freeze-thaw cycles above and below the chain melting temperature of approximately 40°C . This method ensures the homogeneity of the sample and the formation of the desired product.

化学反応の分析

Monoelaidin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives, while reduction can result in the formation of saturated fatty acid esters . Substitution reactions can introduce different functional groups into the this compound molecule, further modifying its chemical properties .

科学的研究の応用

Drug Delivery Systems

Overview:

Monoelaidin's amphiphilic nature allows it to form self-assembling structures such as micelles and nanoparticles, making it a promising candidate for drug delivery systems. These structures can encapsulate therapeutic agents, enhancing their stability and bioavailability.

Case Study:

Research has demonstrated the use of this compound-based nanoparticles for delivering curcumin, a compound known for its health benefits but limited bioavailability. The study showed that this compound effectively encapsulates curcumin, protecting it from degradation and facilitating its transport within biological systems .

Lipid Metabolism Studies

Overview:

this compound plays a crucial role in studying lipid metabolism due to its ability to mimic natural lipid structures in biological membranes. Its interactions with cell membranes provide insights into membrane dynamics and lipid behavior.

Research Findings:

Studies utilizing small-angle neutron scattering and differential scanning calorimetry have revealed that this compound can form stable lipid bilayers and vesicles. These findings are essential for understanding how lipids interact within cellular environments and how they can be manipulated for therapeutic purposes .

Antibacterial Properties

Overview:

Recent investigations suggest that this compound exhibits antibacterial properties by disrupting the cell membranes of certain bacteria, leading to cell death.

Research Findings:

In vitro studies have shown that this compound effectively disrupts bacterial membranes, indicating its potential as an antimicrobial agent. This property could be leveraged in developing new antibacterial treatments or preservatives .

Agricultural Applications

Overview:

this compound is being explored in agrochemical formulations due to its ability to self-assemble into lamellar structures when combined with other compounds.

Case Study:

Research has indicated that conjugating agrochemicals with this compound enhances their solubility and delivery efficiency in aqueous environments. This approach improves the efficacy of pesticides while minimizing environmental impact .

Nanostructured Materials

Overview:

The unique phase behavior of this compound allows it to be used in creating nanostructured materials with specific properties.

Research Findings:

this compound has been studied for its ability to stabilize mesophase curvature at low concentrations while disrupting mesophase order at higher concentrations. This characteristic is valuable in designing materials with tailored properties for various industrial applications .

作用機序

The mechanism of action of monoelaidin involves its interaction with cellular membranes and proteins . This compound can incorporate into lipid bilayers, altering their structure and function . This can affect various cellular processes, such as membrane fusion, signal transduction, and protein crystallization .

This compound also targets specific molecular pathways involved in quorum sensing, a process by which bacteria communicate and coordinate their behavior . By inhibiting quorum sensing, this compound can reduce the virulence of pathogenic bacteria and prevent the formation of biofilms .

類似化合物との比較

Monoelaidin is similar to other monoglycerides, such as monoolein, monovaccenin, and monolinolein . These compounds share similar chemical structures and properties but differ in their fatty acid components . For example, monoolein contains oleic acid, while monovaccenin contains vaccenic acid .

Compared to these similar compounds, this compound exhibits unique phase behavior and structural transitions . It forms different nanostructures under varying conditions of temperature and water content, making it particularly useful in studies of lipid polymorphism and nanostructure formation . Additionally, this compound has distinct antibacterial properties and mechanisms of action compared to other monoglycerides .

生物活性

Monoelaidin, a glycerol monoester derived from elaidic acid, has garnered attention for its unique biological activities and potential applications in various fields, including pharmaceuticals and food science. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

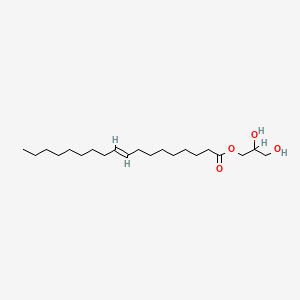

Chemical Structure and Properties

This compound (Glycerol 1-monoelaidate) is characterized by its trans configuration, distinguishing it from its cis counterpart, monoolein. The presence of the trans double bond affects its physical properties and biological interactions. The molecular structure can be represented as follows:

- Chemical Formula : C₁₈H₃₄O₃

- Molecular Weight : 302.47 g/mol

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it disrupts bacterial membranes, leading to cell lysis. A study demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Listeria monocytogenes | 0.75 mg/mL |

These findings suggest that this compound could be utilized as a natural preservative in food products or as a therapeutic agent in treating infections .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. In vitro studies indicated that it downregulates pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This modulation of the inflammatory response highlights its potential application in managing inflammatory diseases.

3. Lipid Metabolism Regulation

Research has indicated that this compound may influence lipid metabolism, particularly in adipocytes. A study found that treatment with this compound resulted in decreased triglyceride accumulation in fat cells, suggesting a role in weight management and metabolic health .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus. The results indicated a dose-dependent response, with complete inhibition observed at concentrations above 0.5 mg/mL. This study supports the potential use of this compound as an alternative to synthetic preservatives in food products.

Case Study 2: Anti-inflammatory Activity

A clinical trial involving patients with chronic inflammatory conditions assessed the effects of this compound supplementation. Participants who received this compound showed a significant reduction in inflammatory markers compared to the placebo group over a period of eight weeks.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : this compound integrates into microbial membranes, altering their integrity and leading to cell death.

- Cytokine Modulation : It inhibits the signaling pathways responsible for inflammation, thereby reducing cytokine production.

- Lipid Interaction : Its unique structure allows it to interact favorably with lipid membranes, influencing cellular processes related to metabolism.

特性

IUPAC Name |

2,3-dihydroxypropyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052831 | |

| Record name | trans-Monoelaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238-240 °C AT 3 MM HG | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9420 @ 20 °C/4 °C, 0.925-0.935 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |

CAS No. |

25496-72-4, 2716-53-2 | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Monoelaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。